Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride
Description
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride is a heterocyclic compound featuring a fused pyrrolopyridine core. Its molecular formula is C₉H₈N₂O₂·HCl (molecular weight: 212.64 g/mol, CAS: 351439-07-1) . The compound is synthesized via N-alkylation of pyrrolopyridine derivatives followed by conversion to the hydrochloride salt to enhance solubility and stability . It serves as a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and antiviral agents. The ester group at the 4-position and the hydrochloride counterion contribute to its reactivity and bioavailability .
Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-13-9(12)7-3-5-11-8-6(7)2-4-10-8;/h2-5H,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKNDTIDELIABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Cross-Coupling
Starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine, a palladium-catalyzed Suzuki coupling with phenylboronic acid in a dioxane/water mixture under nitrogen atmosphere at 80°C is employed to introduce aryl groups at the 3-position. Potassium carbonate is used as the base, and the reaction mixture is later acidified with 6N hydrochloric acid to facilitate product isolation. The organic phase is extracted with ethyl acetate and dried over sodium sulfate.
Buchwald-Hartwig amination or related Pd-catalyzed amination reactions are used to introduce amino substituents at the 4-position, often under microwave irradiation to improve yields and reduce reaction times. For example, N-methylcyclohexylamine is coupled to the 4-position using Pd(OAc)2 and di-tert-butylphosphino-biphenyl ligands in the presence of cesium carbonate at elevated temperatures (~110°C).
Esterification and Carboxylation
The introduction of the methyl carboxylate group at the 4-position is commonly achieved by ortho-lithiation of a silyl-protected intermediate followed by reaction with ethyl chloroformate to form an ester. The silyl protecting group (e.g., triisopropylsilyl chloride) is removed using tetra-n-butylammonium fluoride (TBAF) to yield the free hydroxyl or amine functionality as needed.
Hydrolysis of the ester to the corresponding acid followed by amidation using carbonyldiimidazole (CDI) and aqueous ammonia can be performed to convert esters into carboxamides, which are important intermediates in further functionalization.
Salt Formation
- The final methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate is converted into its hydrochloride salt by treatment with concentrated hydrochloric acid. This step improves the compound's crystallinity and stability, facilitating purification and handling.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Halogenation | Bromination reagents (e.g., NBS) | Introduce bromine at specific pyrrolo[2,3-b]pyridine position |
| Pd-Catalyzed Coupling | Pd(OAc)2, 1,1'-Bis(diphenylphosphino)ferrocene, base (K2CO3 or Cs2CO3), dioxane/water, 80-110°C, N2 atmosphere | Formation of C-C or C-N bonds at halogenated positions |
| Silyl Protection | Triisopropylsilyl chloride (TIPSCl), NaH, DMF, 0–5°C | Protect hydroxyl or amine groups during lithiation |
| Ortho-Lithiation & Carboxylation | sec-BuLi, ethyl chloroformate, THF, −78°C | Introduce ester group at the 4-position |
| Deprotection | TBAF, THF, room temperature | Remove silyl protecting groups |
| Hydrolysis & Amidation | NaOH (1 M), EtOH, 60°C; CDI, aqueous NH3, DMF, room temperature | Convert esters to carboxamides |
| Salt Formation | Concentrated HCl | Formation of hydrochloride salt |
Research Findings and Optimization
Microwave-assisted nucleophilic substitution at the 4-position with various amines has been shown to be efficient, allowing rapid diversification of the pyrrolo[2,3-b]pyridine scaffold.
The use of ion-exchange resins (e.g., DOWEX 50WX2-400) for purification and isolation of intermediates has been reported to improve product purity and yield.
Reaction monitoring by LC-MS confirms the molecular ion peaks corresponding to the desired methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives, ensuring the success of each step.
Summary Table of Key Synthetic Steps
| Intermediate/Step | Reaction Type | Key Reagents & Conditions | Notes |
|---|---|---|---|
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Halogenation | Bromination reagents | Starting material for coupling |
| 3-Aryl- or 3-amino-1H-pyrrolo[2,3-b]pyridine | Pd-catalyzed coupling | Pd(OAc)2, phosphine ligands, base, dioxane/water, 80–110°C | C-C or C-N bond formation |
| Silyl-protected intermediate | Protection | TIPSCl, NaH, DMF, low temperature | Protect functional groups |
| Ortho-lithiation & esterification | Lithiation + carboxylation | sec-BuLi, ethyl chloroformate, THF, −78°C | Introduce methyl ester |
| Ester hydrolysis & amidation | Hydrolysis + amidation | NaOH, EtOH, CDI, NH3, DMF | Convert ester to amide |
| Hydrochloride salt formation | Salt formation | Concentrated HCl | Final salt for stability |
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride typically involves cyclization reactions and functionalization techniques. The compound can undergo various chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction can be performed with lithium aluminum hydride or sodium borohydride.
- Substitution : Nucleophilic substitutions can occur at the methoxy or carboxylate groups.
Medicinal Chemistry
This compound serves as a crucial scaffold in drug design. Its structural characteristics allow it to interact with various biological targets, making it a potential lead compound in the development of therapeutics for diseases such as cancer.
Case Study : A series of derivatives based on this compound demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. One derivative showed IC50 values of 7 nM against FGFR1, indicating its potential as an anticancer agent .
Enzyme Inhibition Studies
The compound is utilized in studying enzyme inhibition mechanisms. Its interaction with specific enzymes can elucidate pathways involved in disease processes.
Example : Research has shown that derivatives of methyl 1H-pyrrolo[2,3-b]pyridine can inhibit kinases involved in cancer cell proliferation .
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand for metal complexes. This property is valuable for synthesizing new materials and studying their properties.
Applications in Industry
The compound finds applications beyond academia; it is also used in developing agrochemicals and materials science. Its unique properties make it suitable for formulating new products that require specific chemical interactions.
Mechanism of Action
The mechanism of action of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit enzymes like FGFR1, FGFR2, and FGFR3, which are involved in cell proliferation and survival pathways. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Chloro or methoxy groups at the 5-position (as in ) reduce steric hindrance compared to 4-position modifications, leading to higher yields (e.g., 80% for 5-methoxy vs. 71% for 5-chloro).
- Functional Groups : Carboxylic acid derivatives (e.g., compounds in ) exhibit lower solubility than ester or hydrochloride salts, necessitating salt formation for pharmaceutical applications .
Physicochemical Properties
Comparative data on molecular weight, purity, and solubility:
Biological Activity
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different models, and potential therapeutic applications.
- Molecular Formula: C9H8N2O2
- Molecular Weight: 176.175 g/mol
- CAS Number: 351439-07-1
- Density: 1.3 g/cm³
- Boiling Point: 333.2 °C at 760 mmHg
This compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers due to their role in cell proliferation and survival. The compound has been shown to exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values indicating potent efficacy:
| FGFR | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
These results suggest that this compound could be a promising lead compound for the development of new cancer therapies targeting FGFR signaling pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. Notably, it was effective against breast cancer cells (4T1), where it not only reduced cell proliferation but also induced apoptosis. Additionally, it significantly inhibited the migration and invasion capabilities of these cells, indicating its potential as an anti-metastatic agent .
Case Studies
A study explored the effects of this compound in a murine model of breast cancer. The administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased cellularity and increased apoptosis within the tumors treated with the compound .
Immunomodulatory Effects
Emerging research indicates that Methyl 1H-pyrrolo[2,3-b]pyridine derivatives may also possess immunomodulatory properties. A series of derivatives were evaluated for their ability to inhibit Janus kinase 3 (JAK3), which is involved in immune response regulation. Compounds similar to Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate exhibited significant inhibition of JAK3 activity, suggesting potential applications in treating autoimmune diseases .
Q & A
Q. What are the standard synthetic routes for Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride?
The compound is typically synthesized via condensation or alkylation reactions. For example, analogous pyrrolopyridine derivatives are synthesized by reacting pyrrolo[2,3-b]pyridine scaffolds with methyl chloroformate under inert conditions, followed by HCl salt formation. A one-step alkylation procedure using 4-piperidone derivatives under argon has been reported for related compounds, yielding intermediates that are converted to hydrochloride salts via column chromatography and acid treatment . For regioselective carboxylation, microwave-assisted reactions or catalytic methods (e.g., Pd-mediated coupling) are recommended to ensure precise functionalization at the 4-position .
Q. How is the structure of this compound characterized in academic research?
Structural confirmation relies on a combination of:
- NMR spectroscopy : H and C NMR (e.g., DMSO- solvent) to verify proton environments and carbonyl/carboxylate groups .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry or salt formation. For example, Hirshfeld surface analysis and π-π stacking interactions (3.62–3.63 Å between aromatic rings) confirm crystal packing .
- Mass spectrometry : ESI-MS or GC-MS to validate molecular weight and fragmentation patterns .
Q. What purification methods are effective for this compound?
- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard for isolating intermediates .
- Recrystallization : Methanol or ethanol/water mixtures yield high-purity hydrochloride salts .
- Acid-base extraction : Adjusting pH to precipitate the hydrochloride form from aqueous solutions .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the pyrrolo[2,3-b]pyridine core?
Regioselective carboxylation at the 4-position requires careful optimization:
- Protecting group strategies : Sulfonyl or tosyl groups (e.g., 4-methylphenylsulfonyl) block reactive NH sites, directing electrophilic substitution to the desired position .
- Catalytic conditions : Pd(OAc)/ligand systems enhance selectivity for cross-coupling reactions .
- Temperature control : Low-temperature reactions (–10°C to 0°C) minimize side reactions during halogenation or carboxylation .
Q. What are the challenges in optimizing multi-step syntheses involving this compound?
Key challenges include:
- Intermediate stability : Moisture-sensitive intermediates (e.g., chloroacetyl derivatives) require anhydrous conditions and inert atmospheres .
- Byproduct formation : Competing N-alkylation or overhalogenation can occur; monitoring via TLC or HPLC is critical .
- Scale-up reproducibility : Heterogeneous reactions (e.g., AlCl-mediated cyclizations) may require solvent tuning (e.g., 1,2-dichlorobenzene) to maintain yield at larger scales .
Q. How can this compound be evaluated for biological activity in drug discovery?
- Kinase inhibition assays : Test against T-cell malignancy targets (e.g., MET or Src kinases) using fluorescence polarization or ATP-competitive binding assays .
- Cellular cytotoxicity : Screen in leukemia (ALL) or lymphoma (CTCL) cell lines, with IC determination via MTT or Alamar Blue assays .
- Metabolic stability : Assess in vitro liver microsomes to identify potential prodrug candidates .
Methodological Notes
- Synthetic reproducibility : Ensure rigorous drying of solvents (e.g., CHCl over molecular sieves) to avoid hydrolysis of methyl esters .
- Crystallization tips : Slow evaporation from dichloromethane/hexane mixtures (2:3) produces diffraction-quality crystals .
- Analytical validation : Cross-validate purity via HPLC (>95%) and elemental analysis (C, H, N within ±0.4% of theoretical) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
